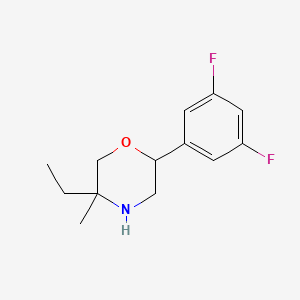
5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine is a chemical compound that belongs to the morpholine family Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Substitution Reactions: The introduction of the ethyl, methyl, and difluorophenyl groups can be achieved through various substitution reactions. For example, the ethyl and methyl groups can be introduced via alkylation reactions using ethyl and methyl halides, respectively.
Fluorination: The difluorophenyl group can be introduced through a fluorination reaction using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving morpholine derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific receptors or enzymes.
Industry: Applications in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
相似化合物的比较
Similar Compounds
5-Ethyl-2-(3,5-difluorophenyl)-5-methylmorpholine: can be compared with other morpholine derivatives, such as:
Uniqueness
The presence of both ethyl and methyl groups, along with the difluorophenyl substitution, makes this compound unique
属性
分子式 |
C13H17F2NO |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
2-(3,5-difluorophenyl)-5-ethyl-5-methylmorpholine |
InChI |
InChI=1S/C13H17F2NO/c1-3-13(2)8-17-12(7-16-13)9-4-10(14)6-11(15)5-9/h4-6,12,16H,3,7-8H2,1-2H3 |
InChI 键 |
ZNKMSFYPEVLDAJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(CN1)C2=CC(=CC(=C2)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)

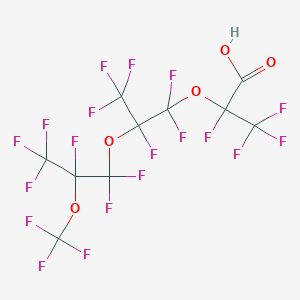
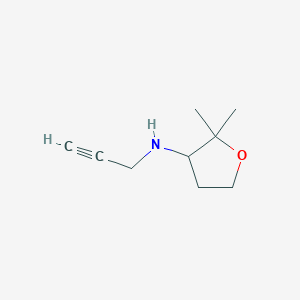
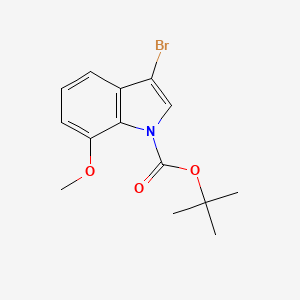




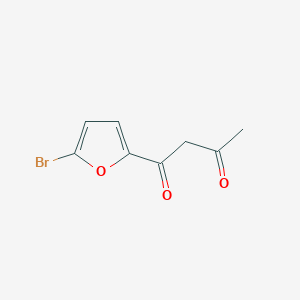
![7-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15241263.png)
![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
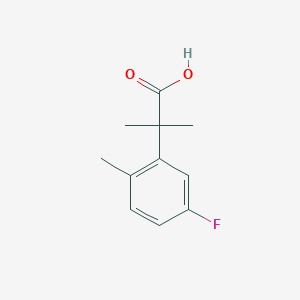
![7-Nitroimidazo[4,5-c]-pyridin-2-one](/img/structure/B15241291.png)
